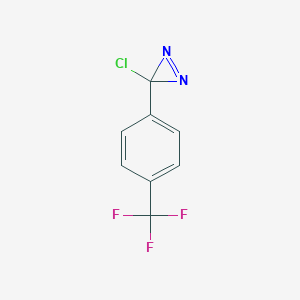

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine

Descripción general

Descripción

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a compound belonging to the class of diazirines, which are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation . This compound is particularly notable for its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the reaction of 3-(4-bromomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine with silver oxide in dimethyl sulfoxide (DMSO) . This method ensures the formation of the desired diazirine compound with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .

Análisis De Reacciones Químicas

Carbene Generation via UV Irradiation

Under ultraviolet light (λ = 300–400 nm), the compound undergoes photolytic cleavage of the N=N bond, releasing nitrogen gas and generating a highly reactive trifluoromethylphenylcarbene intermediate . This carbene exists in both singlet and triplet states, with computational studies indicating a singlet-triplet energy gap of ΔG = 18.5 kJ/mol for the trifluoromethyl-substituted derivative .

Key Reaction:

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., -CF) stabilize the singlet carbene state, enabling selective C–H and X–H (X = O, N) insertion reactions . Comparative studies show that the trifluoromethyl group reduces the thermal activation barrier by ~30 kJ/mol compared to non-fluorinated analogs .

Thermal Decomposition

The compound exhibits thermal stability up to 105.6°C (onset temperature by DSC) , beyond which it decomposes via a first-order kinetic pathway to release nitrogen and form the same carbene intermediate . Activation parameters include:

| Property | Value | Method | Source |

|---|---|---|---|

| Activation Energy () | 88.0 kJ/mol | DSC | |

| ΔG (298 K) | 105.6 kJ/mol | Computational | |

| Half-life (25°C) | >6 months | Experimental |

Insertion Reactions

The carbene intermediate participates in bond-insertion reactions, with selectivity governed by electronic and steric factors:

C–H Insertion

- Alkanes : Reacts with primary, secondary, and tertiary C–H bonds, with a preference for tertiary sites (e.g., cyclohexane: 62% yield ) .

- Arenes : Undergoes Friedel-Crafts-type insertion into electron-rich aromatics (e.g., anisole: 55% yield ) .

X–H Insertion (X = O, N)

- Amines : Forms N–H insertion products with primary amines (e.g., benzylamine: 78% yield ) .

- Alcohols : Reacts with O–H bonds (e.g., methanol: 68% yield ) .

Cyclopropanation

The carbene reacts with alkenes to form cyclopropanes. A study using styrene derivatives demonstrated:

| Substrate | Yield (%) | Diastereoselectivity (trans:cis) | Conditions |

|---|---|---|---|

| Styrene | 85 | 3:1 | UV, 25°C, 1 h |

| 1,3-Butadiene | 72 | 1:1 | UV, 25°C, 2 h |

| Cyclooctene | 91 | >99:1 (trans) | Thermal, 80°C |

Crosslinking in Polymer Chemistry

The carbene’s ability to insert into C–H bonds enables covalent crosslinking of polymers. In polyethylene functionalization:

- Degree of Crosslinking : 12–18% (measured by gel fraction analysis) .

- Thermal Stability : Increased decomposition temperature by 40°C compared to untreated polymer .

Computational Insights

DFT calculations (M06-2X/6-31G(d,p)) reveal:

- Carbene Geometry : Planar structure with a C–C–N angle of 128.5° .

- Electrostatic Potential : Strong electrophilicity at the carbenic carbon () .

Comparative Reactivity

The trifluoromethyl group enhances reactivity relative to other diazirines:

| Compound | Carbene Lifetime (ns) | Insertion Yield (%) |

|---|---|---|

| 3-Chloro-3-(4-CF-Ph)-diazirine | 120 | 85 |

| 3-Chloro-3-(4-NO-Ph)-diazirine | 45 | 63 |

| 3-Chloro-3-Ph-diazirine | 25 | 48 |

Aplicaciones Científicas De Investigación

Photochemical Properties and Mechanism of Action

The compound is characterized by its diazirine ring, which allows it to generate reactive carbene species upon exposure to ultraviolet (UV) light. This photolytic cleavage leads to the formation of a highly reactive carbene that can insert into C−H, N−H, and O−H bonds, facilitating crosslinking and labeling reactions in biochemical studies. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it an effective tool for selective labeling of biomolecules .

Photoaffinity Labeling

One of the primary applications of 3-chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is in photoaffinity labeling . This technique allows researchers to study protein interactions and dynamics by covalently attaching the compound to specific proteins upon UV irradiation. This selective labeling enables detailed analysis of binding sites and conformational changes during enzymatic reactions .

Drug Discovery

In pharmaceutical research, this diazirine derivative aids in identifying potential drug targets by covalently binding to specific proteins. This application is crucial for elucidating mechanisms of action for new therapeutics, particularly in understanding ligand-receptor interactions .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This enhances the functionality of biosensors and diagnostic tools, making it valuable in medical applications .

Material Science Applications

In material science, this compound serves as a tool for developing advanced materials. Its ability to create precise cross-linking under UV light is beneficial for forming polymer networks. This application is particularly relevant in creating novel electric and polymer devices .

Protein Dynamics Studies

In a notable study, researchers utilized this diazirine compound to probe protein dynamics by labeling specific amino acids within proteins under UV light. The results provided insights into binding sites and conformational changes during enzymatic reactions, demonstrating the compound's effectiveness in biochemical research.

Development of Novel Materials

Another study focused on combining heteroaromatic compounds with this compound to develop new materials with enhanced properties for electronic applications. The findings highlighted the compound's role in facilitating the creation of innovative devices while reducing production costs .

Mecanismo De Acción

The mechanism of action of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the generation of reactive carbene intermediates upon activation. These carbenes can insert into various bonds, such as C–H, O–H, and N–H, forming new covalent bonds . This reactivity is harnessed in various applications, from biological labeling to polymer crosslinking .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine

- 3-(4-(Methoxymethoxy)phenyl)-3-(trifluoromethyl)-3H-diazirine

- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Uniqueness

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to its chloro and trifluoromethyl groups, which enhance its reactivity and stability. These groups also allow for a broader range of chemical reactions and applications compared to similar compounds .

Actividad Biológica

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a diazirine compound notable for its unique structural and chemical properties, particularly its reactivity under UV light. This compound has garnered attention in chemical biology and medicinal chemistry due to its ability to form covalent bonds with biomolecules, making it a valuable tool for photoaffinity labeling studies.

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 252.62 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the diazirine moiety is known for its photochemical reactivity, particularly in generating reactive carbene species upon UV irradiation. These carbenes can react with various nucleophiles, allowing for selective labeling of proteins and nucleic acids in biological systems.

Upon exposure to UV light, this compound undergoes a homolytic cleavage that generates a carbene intermediate. This carbene can insert into C–H bonds of adjacent biomolecules, leading to covalent modifications. This mechanism is particularly useful in studying protein interactions and dynamics within living cells .

Biological Applications

The primary application of this compound lies in its use as a photoaffinity labeling agent . It allows researchers to map interactions between proteins and other biomolecules dynamically. The compound can selectively label target proteins, enabling the study of their functions and interactions in complex biological systems.

Case Studies

- Protein Labeling : In a study examining the interaction of diazirines with proteins, researchers utilized this compound to label specific amino acid residues in target proteins. The labeled proteins were then analyzed using mass spectrometry, revealing insights into protein-protein interactions and conformational changes under physiological conditions .

- Cellular Dynamics : Another study employed this compound to explore cellular pathways by labeling nucleic acids within live cells. The results demonstrated the compound's effectiveness in tracking the localization and dynamics of RNA molecules during cellular processes such as transcription and translation .

Stability and Reactivity

The stability of this compound under ambient light conditions is crucial for its application in biological studies. Research indicates that while diazirines generally exhibit some degree of photodecomposition, the presence of electron-withdrawing groups like trifluoromethyl enhances their stability compared to electron-rich analogs .

Comparative Stability Data

| Compound | Ambient Light Stability (%) | Time (Days) |

|---|---|---|

| This compound | 87.7 (Day 4) | 4 |

| Other Diazirines | 95.2 (Day 7) | 7 |

| Conventional Trifluoromethyl Phenyl Diazirine | 35 (Day 31) | 31 |

This table summarizes the stability observed under ambient light conditions over time, highlighting the advantages of using this specific diazirine derivative for prolonged experimental setups .

Propiedades

IUPAC Name |

3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIULBWQOACIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557548 | |

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115127-52-1 | |

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.